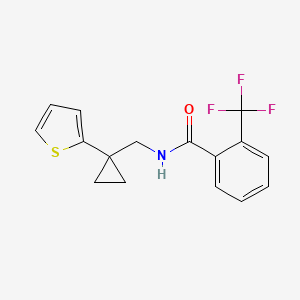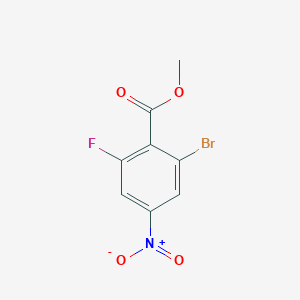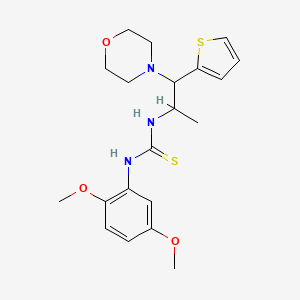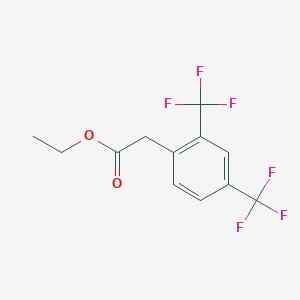
Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethyl acetate moiety. This compound is notable for its unique chemical properties, particularly due to the trifluoromethyl groups, which impart significant electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(2,4-bis(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(2,4-bis(trifluoromethyl)phenyl)acetic acid or corresponding ketones.
Reduction: Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.
作用机制
The mechanism by which Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The electron-withdrawing nature of the trifluoromethyl groups also stabilizes reactive intermediates, facilitating various biochemical reactions.
相似化合物的比较
Similar Compounds
Ethyl 2-(trifluoromethyl)phenylacetate: Similar structure but with only one trifluoromethyl group.
Methyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
2,4-Bis(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer trifluoromethyl groups. This makes it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
ethyl 2-[2,4-bis(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-4-8(11(13,14)15)6-9(7)12(16,17)18/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBAPVRZTPSYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
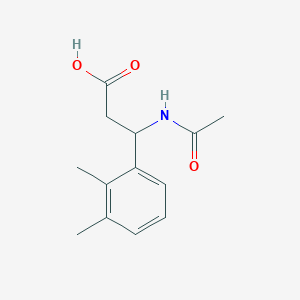
![Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)
![N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)
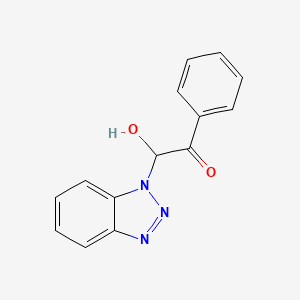
![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)
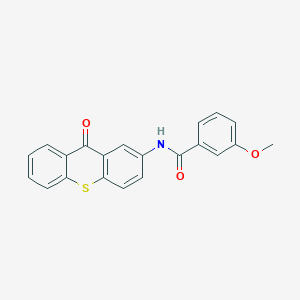
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/new.no-structure.jpg)
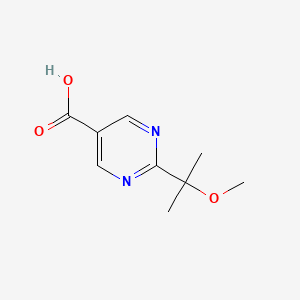
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)
